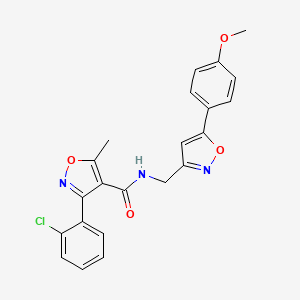
4,6-Diaminopyridine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2445786-51-4 . It has a molecular weight of 189.6 . The IUPAC name for this compound is 4,6-diaminonicotinic acid hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of imidazopyridines from carboxylic acid and 2,3-diaminopyridine or 3,4-diaminopyridine in polyphosphoric acid (PPA) as a dehydrating agent at an elevated temperature has been reported .Molecular Structure Analysis
The Inchi Code for 4,6-Diaminopyridine-3-carboxylic acid hydrochloride is 1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H . The InChI key is LICDRXJEOGSSSR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Functionalization Reactions and Molecular Synthesis
Research by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine. They explored the reaction mechanisms and product formation, revealing the compound's role in synthesizing novel molecular structures with potential applications in material science and pharmacology (Yıldırım et al., 2005).
Structural Characterization and Supramolecular Chemistry
Gao et al. (2015) provided insight into the structural characteristics of organic salts assembled from 2,6-diaminopyridine with various carboxylic acids. Through X-ray diffraction analysis and other spectroscopic methods, they elucidated the supramolecular arrangements, highlighting the compound's versatility in forming diverse crystal structures and its implications for understanding molecular interactions and designing new materials (Gao et al., 2015).
Proton Transfer Mechanisms
Ton and Bolte (2012) studied the proton transfer in 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate, demonstrating the compound's utility in probing intra- and intermolecular proton transfer processes. Their work contributes to a deeper understanding of the chemical behavior of pyridine derivatives in different molecular environments, which is crucial for the development of catalysts, sensors, and pharmaceuticals (Ton & Bolte, 2012).
Molecular Interactions and Binding Studies
Research by Xu and Wang (2015) on novel thermally cross-linked polyimide membranes for ethanol dehydration via pervaporation highlighted the compound's role in enhancing membrane performance. By synthesizing carboxyl-containing polyimides and evaluating their separation capabilities, the study sheds light on the potential of 4,6-Diaminopyridine-3-carboxylic acid derivatives in improving industrial separation processes and materials engineering (Xu & Wang, 2015).
Corrosion Inhibition Studies
Qiang et al. (2016) explored the synergistic effect of tartaric acid with 2,6-diaminopyridine on the corrosion inhibition of mild steel in HCl solutions. Their findings contribute to the development of more effective and environmentally friendly corrosion inhibitors, demonstrating the compound's application in materials science and industrial maintenance (Qiang et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4,6-diaminopyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDRXJEOGSSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)